molecular formula C16H20O3 B12594355 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate CAS No. 646507-58-6

6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate

Cat. No.: B12594355
CAS No.: 646507-58-6
M. Wt: 260.33 g/mol
InChI Key: DULZDWSHNVBNHM-UHFFFAOYSA-N
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Description

6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate is a chemical compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate typically involves the reaction of 6-methoxy-2-methylindene with 2,2-dimethylpropanoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-methylindene: A precursor in the synthesis of 6-Methoxy-2-methyl-1H-inden-1-yl 2,2-dimethylpropanoate.

    2,2-Dimethylpropanoic acid: Another precursor used in the synthesis.

    Indene derivatives: A broad class of compounds with similar structures and diverse applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

646507-58-6

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(6-methoxy-2-methyl-1H-inden-1-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C16H20O3/c1-10-8-11-6-7-12(18-5)9-13(11)14(10)19-15(17)16(2,3)4/h6-9,14H,1-5H3

InChI Key

DULZDWSHNVBNHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1OC(=O)C(C)(C)C)C=C(C=C2)OC

Origin of Product

United States

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